4-(dimethylamino)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1-naphthamide
Overview
Description
4-(dimethylamino)-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1-naphthamide is a useful research compound. Its molecular formula is C23H27N3O and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.215412493 g/mol and the complexity rating of the compound is 494. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Alzheimer's Disease Detection
A study focused on the synthesis and optical properties of a fluorescent probe for β-amyloids, which are significant in Alzheimer’s disease diagnosis. The probe showed high binding affinities toward Aβ(1–40) aggregates, suggesting its potential for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015). Another research utilized a hydrophobic radiofluorinated derivative for positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in Alzheimer's patients, presenting a noninvasive technique for monitoring the progression (Shoghi-Jadid et al., 2002).
Antitumor Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and tested for cytotoxic activity against various cancer cell lines. Most compounds exhibited potent cytotoxicity, with some demonstrating curative activity in murine models of cancer (Deady et al., 2003).
Ligand Synthesis for Metal Complexes
The synthesis of bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety was explored for their potential in lower energy electronic absorption in metal complexes and anchoring to semiconductor surfaces. This highlights the role of such compounds in materials science and coordination chemistry (Zong et al., 2008).
Tumor and Plasma Pharmacokinetics
A study on the pharmacokinetics of a series of compounds in plasma and tumor tissues found that the methyl derivative showed remarkably higher tumor retention, correlating with in vivo antitumor activity. This research contributes to understanding drug distribution and efficacy in cancer treatment (Lukka et al., 2012).
Fluorescent Chemosensors
A chemosensor for Al(III) ions was synthesized, demonstrating inhibited excited-state intramolecular proton transfer and remarkably enhanced fluorescent emissions, which can be used for Al(III) detection in bioimaging applications (Ding et al., 2013).
Properties
IUPAC Name |
4-(dimethylamino)-N-methyl-N-[1-(4-methylpyridin-2-yl)propan-2-yl]naphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-16-12-13-24-18(14-16)15-17(2)26(5)23(27)21-10-11-22(25(3)4)20-9-7-6-8-19(20)21/h6-14,17H,15H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJBZPBSFHGLKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC(C)N(C)C(=O)C2=CC=C(C3=CC=CC=C32)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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